molecular formula C8H5BrFNO2 B1343446 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one CAS No. 355423-58-4

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

Cat. No. B1343446
CAS RN: 355423-58-4
M. Wt: 246.03 g/mol
InChI Key: AVHJMSMGASUDIT-UHFFFAOYSA-N
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Description

“6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one” is a chemical compound . It’s part of the Thermo Scientific Chemicals brand product portfolio .


Molecular Structure Analysis

The molecular formula for “6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one” is C8H6BrFNO2 .

Scientific Research Applications

Pharmaceutical Research

This compound is used as a building block in the construction of pyrimidinyl substituted benzoxazinones , which are small molecule rennin inhibitors . Rennin inhibitors are a class of drugs used to lower blood pressure by blocking the action of rennin, an enzyme secreted by the kidneys that increases blood pressure. The development of these inhibitors can be crucial for creating new treatments for hypertension and related cardiovascular diseases.

Safety And Hazards

“6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one” may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Protective measures include wearing protective gloves, clothing, and eye/face protection. If it gets on the skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep them comfortable for breathing .

properties

IUPAC Name

6-bromo-7-fluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHJMSMGASUDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635034
Record name 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

CAS RN

355423-58-4
Record name 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355423-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. mixture of 2-amino-4-bromo-5-fluorophenol (38.0 g, crude from previous step) and K2CO3 (76.0 g, 553 mmol) in DMF (100 mL) was added 2-chloroacetyl chloride (23.0 g, 15.3 mL, 203 mmol) drop-wise. The reaction mixture was heated at 80° C. overnight then cooled to ambient temperature and poured into water (300 mL). The precipitate was collected by filtration, washed with water and dried to give 6-bromo-7-fluoro-4H-benzo[1,4]oxazin-3-one (41.0 g, 90%). 1H NMR (DMSO-d6, 400 MHz): δ 7.13 (m, 2H), 4.62 (s, 2H). The amide proton was not observed.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

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